molecular formula C5H11IN4 B2940315 N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1955493-97-6

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B2940315
CAS No.: 1955493-97-6
M. Wt: 254.075
InChI Key: PZMMGRACVXJDNM-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound with the molecular formula C5H11IN4. It is a derivative of the 1,2,4-triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-amine with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products Formed

    Oxidation: Formation of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine oxide.

    Reduction: Formation of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine.

    Substitution: Formation of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine chloride.

Scientific Research Applications

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-triazol-3-amine: A simpler analog with similar chemical properties.

    3-amino-1,2,4-triazole: Known for its use as a catalase inhibitor.

    4-amino-4H-1,2,4-triazole: Another analog with potential biological activities

Uniqueness

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroiodide form enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,4,5-trimethyl-1,2,4-triazol-3-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.HI/c1-4-7-8-5(6-2)9(4)3;/h1-3H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGRACVXJDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)NC.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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